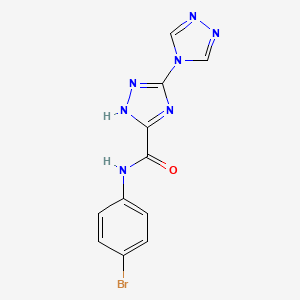![molecular formula C17H17N3O B4333653 2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide CAS No. 33284-02-5](/img/structure/B4333653.png)
2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide
Overview
Description
2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide, also known as AEIB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. AEIB is a derivative of the amino acid tryptophan and has been found to have various biochemical and physiological effects, making it a promising compound for further study.
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Ethyl 3-(Benzoylamino)-1H-indole-2-carboxylates : This process involves heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid. The reactions yield various derivatives, demonstrating the compound's potential in synthetic organic chemistry (Cucek & Verček, 2008).
Palladium-Catalyzed Cycloaminocarbonylation : An efficient method for the preparation of compounds like 6H-isoindolo[2,1-a]indol-6-ones, significant in pharmacologically active compounds, has been developed. This involves aminocarbonylation of related benzamides, highlighting the versatility of such compounds in complex chemical syntheses (Liu et al., 2017).
Indole Compounds Synthesis : Indole compounds with amino groups at specific positions of the benzene ring are synthesized using a method based on indolization. This underscores the role of similar compounds in producing derivatives with potential biological activities (Maklakov et al., 2002).
Biomedical and Pharmacological Research
- Bi-heterocyclic Benzamides as Inhibitors : Novel bi-heterocyclic benzamides, synthesized from compounds like 4‐(1H‐indol‐3‐yl)butanoic acid, have shown potential as inhibitors against alkaline phosphatase. This indicates their use in medicinal chemistry and drug design for targeting specific enzymes [(Abbasi et al., 2019)](https
Updated Applications (Post-2020)
Photolysis of Indole Derivatives : A study on 2-(4-nitrophenyl)-1H-indole derivatives demonstrates the potential of these compounds in photolysis, resulting in the elimination of CO2 and absorption of O2. This 'artificial breathing reaction' showcases the relevance of such compounds in understanding photochemical transformations (Lin & Abe, 2021).
Colorimetric Sensing of Fluoride Anions : N-(Cyano(naphthalen-1-yl)methyl)benzamides, synthesized from similar benzamide derivatives, have demonstrated exceptional performance in naked-eye detection of fluoride anions in solution. This research highlights the role of these compounds in developing sensitive colorimetric sensors (Younes et al., 2020).
Synthesis of Benzamide-Based Aminopyrazoles : Recent advancements in the synthesis of novel benzamide-based 5-aminopyrazoles demonstrate their remarkable anti-avian influenza virus activity. This underscores the compound's importance in creating new antiviral agents (Hebishy et al., 2020).
Antibacterial and Computational Study : The synthesis and characterization of 4-amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex illustrates its potential in antibacterial applications, along with computational studies to understand its interactions (Mostafa et al., 2023).
Anti-inflammatory Drug Analysis : Design-based synthesis and molecular docking analysis of an indole acetamide derivative provide insights into its anti-inflammatory drug potential, highlighting the role of such compounds in pharmacological research (Al-Ostoot et al., 2020).
properties
IUPAC Name |
2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c18-15-7-3-1-6-14(15)17(21)19-10-9-12-11-20-16-8-4-2-5-13(12)16/h1-8,11,20H,9-10,18H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFOIJKCNRPPBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=CC=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50319290 | |
| Record name | ST4130820 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50319290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33284-02-5 | |
| Record name | NSC343520 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343520 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST4130820 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50319290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-({[5-chloro-1-(1-phenylethyl)-1H-benzimidazol-2-yl]thio}acetyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4333580.png)
![1'-tert-butyl-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B4333588.png)
![1-(2-chlorobenzyl)-3'-(4-fluorophenyl)-5'-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4333590.png)
![1-(4-fluorobenzyl)-3'-(4-propoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4333594.png)

![methyl 5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-2-furoate](/img/structure/B4333620.png)
![2-{2-[(4-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}ethanol](/img/structure/B4333625.png)
![9-(3-chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4333629.png)
![2-(methylthio)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4333642.png)
![N-(3,5-dichlorophenyl)-4,4-dimethyl-3,8-dioxo-1-thioxohexahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B4333647.png)


![(pyridin-3-ylmethyl)[2-(1H-tetrazol-5-yl)phenyl]amine](/img/structure/B4333674.png)